

Spectroscopic Profile of 2-Methyloctane: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyloctane

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This technical guide provides an in-depth analysis of the spectroscopic data for **2-methyloctane**, a branched alkane hydrocarbon. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is critical for the structural elucidation, identification, and quality control of **2-methyloctane** in various research and development applications.

Spectroscopic Data Summary

The spectroscopic data for **2-methyloctane** is summarized below, providing a comprehensive quantitative overview of its structural characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Data (Predicted)

Due to the unavailability of a public, tabulated dataset of experimental ¹H NMR chemical shifts and coupling constants, a predicted spectrum is presented. The chemical shifts of protons in alkanes are typically found in the upfield region of the spectrum, generally between 0.7 and 1.5

ppm.[1] The local electronic environment, influenced by the degree of substitution, causes slight variations in these shifts.[1]

Protons	Predicted Chemical Shift (ppm)	Predicted Multiplicity
CH ₃ (C1)	~0.88	Triplet
CH ₃ (on C2)	~0.86	Doublet
CH ₃ (C8)	~0.88	Triplet
CH ₂ (C3-C7)	~1.26	Multiplet
CH (C2)	~1.40	Multiplet

¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The chemical shifts for **2-methyloctane** have been reported and are detailed below. [2][3]

Carbon Atom	Chemical Shift (ppm)
C1	14.1
C2	28.1
C3	36.9
C4	27.2
C5	29.8
C6	32.0
C7	22.7
C8	22.9
CH ₃ on C2	22.9

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For alkanes like **2-methyloctane**, the spectrum is characterized by C-H stretching and bending vibrations.[4]

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
2975 - 2845	C-H Stretch (in CH, CH ₂ , CH ₃)	Strong
1480 - 1440	C-H Bend (CH ₂)	Medium
1470 - 1435	C-H Bend (CH ₃)	Medium
1385 - 1370	C-H Bend (CH ₃)	Medium
~1340	C-H Bend (CH)	Weak

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2-methyloctane**, electron ionization (EI) leads to the formation of a molecular ion and various fragment ions.[5][6] The fragmentation of alkanes is typically characterized by the cleavage of C-C bonds.[7][8]

m/z	Proposed Fragment Ion	Relative Abundance
128	[C ₉ H ₂₀] ⁺ (Molecular Ion)	Low
113	[C ₈ H ₁₇] ⁺	Moderate
85	[C ₆ H ₁₃] ⁺	High
71	[C ₅ H ₁₁] ⁺	High
57	[C ₄ H ₉] ⁺	Very High (Base Peak)
43	[C ₃ H ₇] ⁺	High
29	[C ₂ H ₅] ⁺	Moderate

Experimental Protocols

The following sections detail the generalized experimental protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

A sample of **2-methyloctane** (a clear, colorless liquid) is prepared for NMR analysis by dissolving approximately 5-25 mg of the compound in a deuterated solvent, such as chloroform-d (CDCl_3).^[2] The solution is then transferred to a standard 5 mm NMR tube.

Instrumentation and Data Acquisition:

The ^1H and ^{13}C NMR spectra are typically acquired on a spectrometer operating at a field strength of 300 MHz or higher. For ^{13}C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum to single lines for each unique carbon atom. A small amount of tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0 ppm).

Infrared (IR) Spectroscopy

Sample Preparation:

For a liquid sample like **2-methyloctane**, the IR spectrum can be obtained using the neat liquid. A thin film of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation and Data Acquisition:

The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean KBr/NaCl plates is typically recorded first and then subtracted from the sample spectrum to remove any atmospheric and instrumental interferences. The data is collected over the mid-IR range (typically $4000\text{-}400\text{ cm}^{-1}$).

Mass Spectrometry (MS)

Sample Introduction and Ionization:

2-Methyloctane, being a volatile liquid, is typically introduced into the mass spectrometer via Gas Chromatography (GC-MS). In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in a technique known as Electron Ionization (EI).^{[5][6]}

Mass Analysis and Detection:

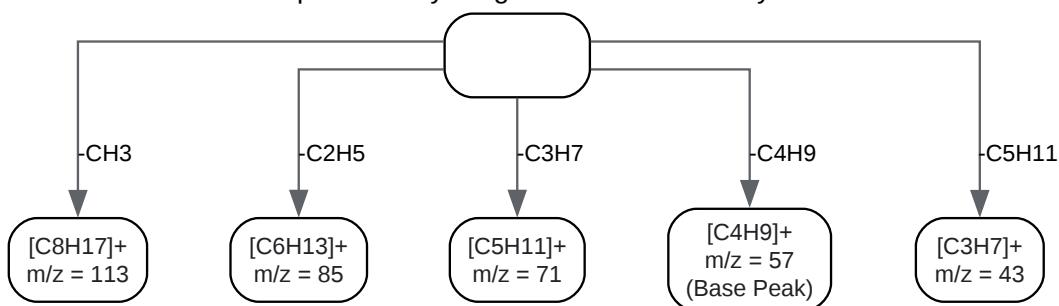
The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector then records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of **2-methyloctane**.

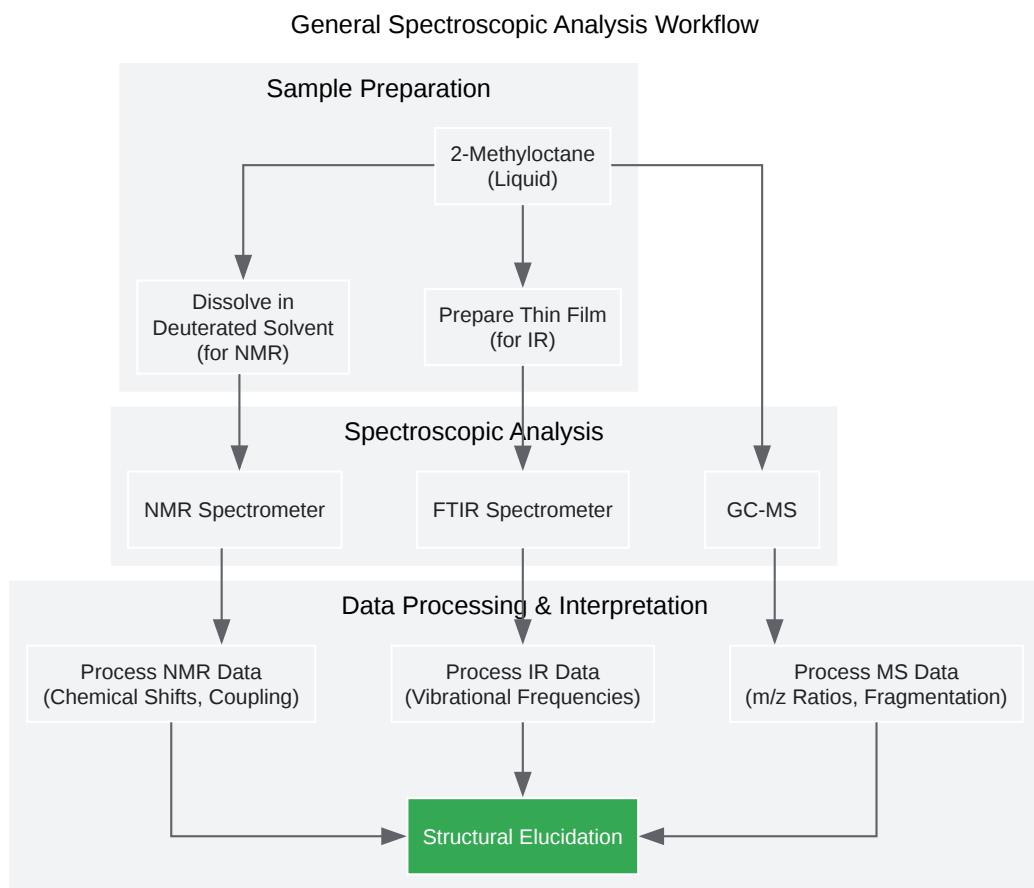
Molecular Structure of **2-Methyloctane**

Mass Spectrometry Fragmentation of 2-Methyloctane



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Mass Spectrometry Fragmentation Pathway



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General Spectroscopic Analysis Workflow

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